molecular formula C14H21BClNO3 B11774742 2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11774742
M. Wt: 297.59 g/mol
InChI Key: WCKTXIKKMCZBEO-UHFFFAOYSA-N
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Description

2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a chloro group, an isopropoxy group, and a dioxaborolane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-chloro-3-isopropoxypyridine with a boronic ester precursor. One common method is the palladium-catalyzed borylation reaction, where the pyridine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in various chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the pyridine ring.

    2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyridine ring.

Uniqueness

2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo both substitution and coupling reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H21BClNO3

Molecular Weight

297.59 g/mol

IUPAC Name

2-chloro-3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H21BClNO3/c1-9(2)18-11-7-10(8-17-12(11)16)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3

InChI Key

WCKTXIKKMCZBEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)OC(C)C

Origin of Product

United States

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